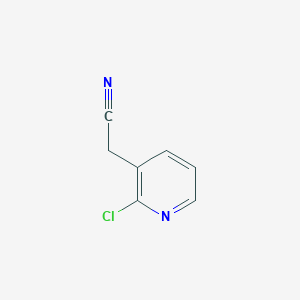
cis-7-octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-7-Octadecenoic acid: is a monounsaturated fatty acid with the chemical formula C18H34O2 . It is characterized by a cis double bond at the 7th carbon atom in the 18-carbon chain. This compound is a type of unsaturated fatty acid and is found in various natural sources, including plant oils and animal fats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-7-octadecenoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of polyunsaturated fatty acids, such as linoleic acid, under controlled conditions to introduce the desired double bond at the 7th position . Another method involves the use of olefin metathesis reactions, where specific catalysts are employed to rearrange the double bonds in the fatty acid chain .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources, such as plant oils. The extracted fatty acids are then subjected to various chemical processes, including hydrogenation and isomerization, to obtain the desired cis-7 configuration .
Chemical Reactions Analysis
Types of Reactions: cis-7-Octadecenoic acid undergoes several types of chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The carboxyl group can undergo esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Alcohols and amines are used for esterification and amidation reactions, respectively, often in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
cis-7-Octadecenoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cis-7-octadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism . Additionally, it can undergo enzymatic transformations to produce bioactive metabolites that exert various physiological effects .
Comparison with Similar Compounds
cis-7-Octadecenoic acid can be compared with other similar compounds, such as:
cis-9-Octadecenoic acid (Oleic acid): Both are monounsaturated fatty acids, but they differ in the position of the double bond.
cis-11-Octadecenoic acid (Vaccenic acid): Similar to this compound, but with the double bond at the 11th carbon.
cis-10-Octadecenoic acid: Another isomer with the double bond at the 10th carbon.
The uniqueness of this compound lies in its specific double bond position, which imparts distinct chemical and biological properties compared to its isomers .
Properties
CAS No. |
13126-32-4 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-7-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h11-12H,2-10,13-17H2,1H3,(H,19,20) |
InChI Key |
RVUCYJXFCAVHNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC(=O)O |
Synonyms |
TRANS-7-OCTADECENOIC ACID |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


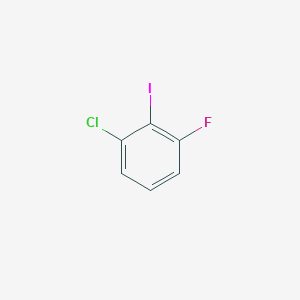
![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)
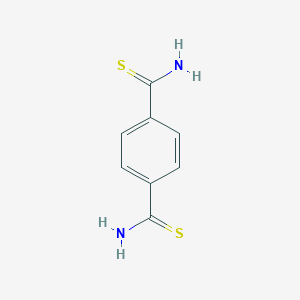
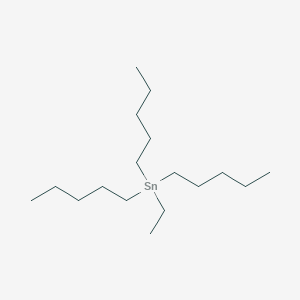

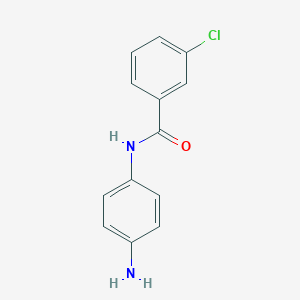
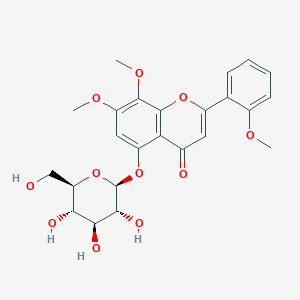
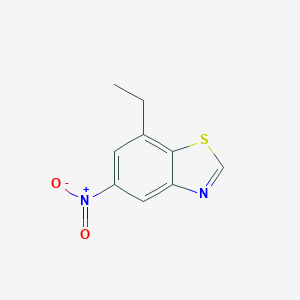
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)



